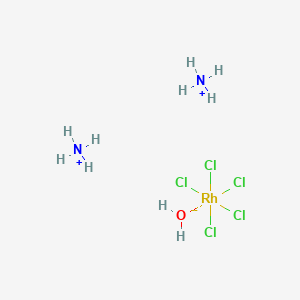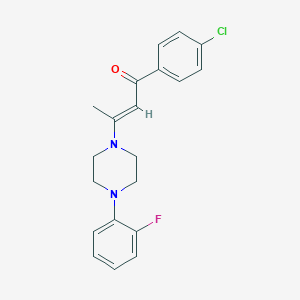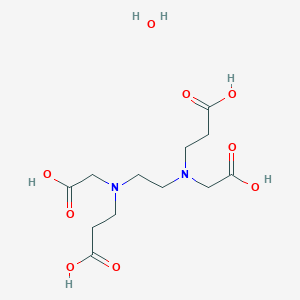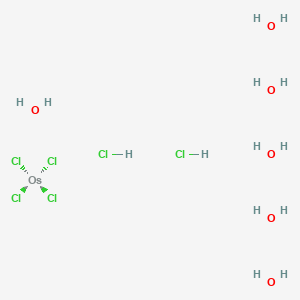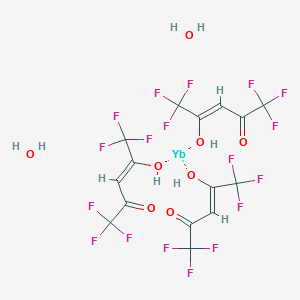
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate is a complex chemical compound that combines the unique properties of a fluorinated organic molecule with the rare earth metal ytterbium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate typically involves the reaction of hexafluoroacetylacetone with ytterbium salts in the presence of water. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired dihydrate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of ytterbium.
Reduction: Reduction reactions can alter the oxidation state of ytterbium, affecting the compound’s properties.
Substitution: The fluorinated organic moiety can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium(III) complexes, while substitution reactions can produce a variety of fluorinated organic derivatives.
Scientific Research Applications
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in fluorination reactions.
Biology: Investigated for its potential use in imaging and diagnostic applications due to the unique properties of ytterbium.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in specialized coatings and polymers.
Mechanism of Action
The mechanism by which (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate exerts its effects involves the interaction of the fluorinated organic moiety with molecular targets, while the ytterbium component can participate in various catalytic processes. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;lanthanum;dihydrate
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;cerium;dihydrate
Uniqueness
What sets (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate apart from similar compounds is the presence of ytterbium, which imparts unique catalytic and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2H2O.Yb/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWHEDMKKKXIR-OHYMPEQPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F18O8Yb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
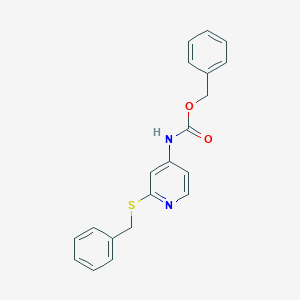
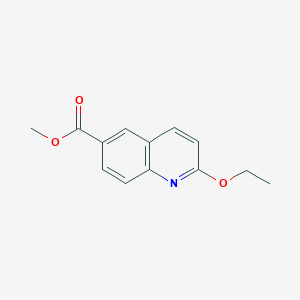
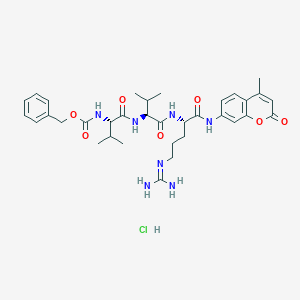
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
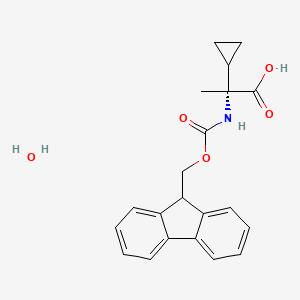

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)
